2'-Bromo-5'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-bromo-5-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCCNREKATMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681784 | |
| Record name | 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-43-1 | |
| Record name | 2'-Bromo-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
2’-Bromo-5’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of biphenyl derivatives with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2'-bromo-5'-methylbiphenyl-3-carboxylic acid with three categories of analogs: (1) halogenated biphenyl carboxylic acids, (2) brominated methylbenzoic acids, and (3) heteroaromatic brominated acids.
Halogenated Biphenyl Carboxylic Acids
Key Observations :
- Synthetic Utility : The 4'-bromo analog (CAS 37174-65-5) is commercially available at >97% purity, suggesting that brominated biphenyl acids are feasible to synthesize and purify .
Brominated Methylbenzoic Acids
| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Purity (%) | Melting Point (°C) | Price (JPY/10g) |
|---|---|---|---|---|---|---|
| 2-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 6967-82-4 | 215.04 | >98.0% | N/A | 30,000 |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 76006-33-2 | 215.04 | >98.0% | N/A | 16,000 (25g) |
| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 68837-59-2 | 215.04 | >98.0% | 181 | 7,000 (5g) |
Key Observations :
- Positional Isomerism : The position of bromine and methyl groups significantly impacts melting points. For example, 4-bromo-2-methylbenzoic acid has a defined mp of 181°C , while isomers like 2-bromo-5-methylbenzoic acid lack reported mp data.
- Cost Variability : Pricing varies widely (e.g., 5g of 4-bromo-2-methylbenzoic acid costs JPY 7,000 vs. JPY 30,000 for 10g of 2-bromo-5-methylbenzoic acid), reflecting differences in synthetic complexity .
Heteroaromatic Brominated Acids
| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | C₉H₅BrO₂S | N/A | 257.11 | Heterocyclic bioisostere |
| 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol | C₂₂H₂₉BrO | 1821305-34-3 | 389.38 | Sterically hindered biphenol |
Key Observations :
- Bioisosterism : Brominated heterocycles like benzo[b]thiophene derivatives are used as bioisosteres in drug design, offering improved solubility or binding affinity compared to purely aromatic systems .
- Steric Effects : Bulky substituents (e.g., triisopropyl groups in CAS 1821305-34-3) hinder reactivity, making such compounds niche intermediates for selective coupling .
Biological Activity
2'-Bromo-5'-methylbiphenyl-3-carboxylic acid (often abbreviated as 2'-Br-5'-Me-BP-3-COOH) is a biphenyl derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 2' position
- Methyl group at the 5' position
- Carboxylic acid group at the 3 position
Its molecular formula is with a molecular weight of approximately 293.14 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Interaction : The compound may modulate enzyme activity through binding interactions facilitated by the bromine and carboxylic acid groups, which can engage in hydrogen bonding and electrostatic interactions.
- Receptor Binding : It shows potential as a ligand for specific receptors, influencing cellular signaling pathways.
- Substitution Reactions : The bromine atom allows for nucleophilic substitution, enabling further derivatization for enhanced biological activity.
Anti-inflammatory Effects
Research indicates that 2'-Br-5'-Me-BP-3-COOH exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a therapeutic agent in oncology. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on concentration and specific bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Activity against S. aureus and E. coli |
Case Studies
-
Anti-inflammatory Study :
A study conducted on human peripheral blood mononuclear cells demonstrated that treatment with 2'-Br-5'-Me-BP-3-COOH reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), key mediators in inflammatory responses. -
Anticancer Research :
In a recent experiment involving breast cancer cell lines, this compound was shown to decrease cell viability significantly and induce apoptosis through mitochondrial pathways. -
Antimicrobial Testing :
A series of tests against various microbial strains revealed that the compound exhibited substantial inhibitory effects on E. coli, with an MIC (minimum inhibitory concentration) value indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-bromo-5'-methylbiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling between a brominated aryl halide and a boronic acid derivative. For example, 3-bromo-5-methylbenzoic acid (CAS 76006-33-2, ) can be coupled with a methyl-substituted phenylboronic acid under palladium catalysis. Key variables include solvent polarity (e.g., THF or DMF), temperature (80–100°C), and catalyst loading (e.g., Pd(PPh₃)₄). Optimized conditions report yields >75% with purity >95% (HPLC) .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (biphenyl protons) and a singlet for the methyl group at δ 2.3–2.5 ppm. The carboxylic acid proton appears as a broad peak at δ 12–13 ppm.
- ¹³C NMR : The carbonyl carbon (COOH) resonates at ~170 ppm, while brominated carbons show deshielding (~125–135 ppm) .
- IR : Strong absorption at ~2500–3300 cm⁻¹ (O-H stretch of COOH) and 1680–1720 cm⁻¹ (C=O stretch) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 0–6°C in airtight, light-protected containers to prevent degradation. The carboxylic acid group is hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to oxidizing agents to prevent bromine displacement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density around the bromine atom. The C-Br bond dissociation energy (~280 kJ/mol) and Mulliken charges indicate susceptibility to nucleophilic substitution or Pd-catalyzed coupling. Compare with analogs like 4'-bromobiphenyl-2-carboxylic acid (CAS 37174-65-5) to validate predictions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- In vitro : Test solubility in DMSO/PBS and use cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀).
- In vivo : Evaluate pharmacokinetics (e.g., plasma half-life) and metabolite profiling via LC-MS. Discrepancies may arise from poor bioavailability or rapid metabolism of the carboxylic acid group .
Q. How can reaction optimization mitigate byproduct formation during halogenation?
- Methodology :
- Use regioselective bromination agents (e.g., NBS in CCl₄) to target the 2'-position.
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1). Common byproducts like 3-bromo isomers (CAS 6967-82-4, ) can be minimized by controlling temperature (<40°C) and stoichiometry (1.1 eq Br₂) .
Q. What analytical techniques quantify trace impurities in bulk samples?
- Methodology :
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.1%.
- XRD : Confirm crystallinity and identify polymorphic forms.
- Elemental Analysis : Validate bromine content (~22.5% theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
